Decahydroquinoline

Catalog No.
S570787
CAS No.
2051-28-7
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydroquinoline

CAS Number

2051-28-7

Product Name

Decahydroquinoline

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2

InChI Key

POTIYWUALSJREP-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CCCN2

Synonyms

cis-decahydroquinoline-5-carboxylic acid, decahydroquinoline, decahydroquinoline-5-carboxylic acid, decahydroquinoline-5-carboxylic acid hydrochloride, (4aalpha,5beta,8aalpha)-isomer, DHQ-5-CA

Canonical SMILES

C1CCC2C(C1)CCCN2

Synthesis of Functionalized Quinolines:

Due to its readily modifiable structure, DHQ serves as a starting material for the synthesis of diverse quinoline derivatives. Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds with numerous applications in medicinal chemistry and material science . By strategically introducing functional groups onto the DHQ scaffold, researchers can create novel quinoline derivatives with desired properties for various purposes, such as:

  • Developing new drugs: Quinoline derivatives exhibit a wide range of biological activities, making them promising candidates for drug discovery. By modifying the DHQ core, researchers can create compounds targeting specific diseases, such as cancer, neurodegenerative disorders, and infectious diseases .
  • Designing new materials: Functionalized quinolines can possess unique optical, electronic, and catalytic properties, making them valuable for applications in organic light-emitting diodes (OLEDs), solar cells, and catalysts .

Studying Fundamental Chemical Processes:

DHQ's simple yet versatile structure makes it a valuable tool for studying various fundamental chemical processes, such as:

  • Catalysis: By investigating how DHQ interacts with different catalysts, researchers can gain insights into reaction mechanisms and develop more efficient and selective catalytic methods .
  • Reactivity studies: The presence of the saturated ring system in DHQ allows researchers to study the reactivity of specific functional groups attached to it without interference from other functionalities, providing valuable information for organic synthesis and reaction development .

Exploring Potential Biological Activities:

While not as extensively studied as its functionalized derivatives, DHQ itself has shown some promising biological activities in preliminary research. These include:

  • Antimicrobial activity: Studies suggest that DHQ might possess antibacterial and antifungal properties, warranting further investigation for potential development into new antimicrobial agents .
  • Neuroprotective effects: Some research indicates that DHQ could have neuroprotective properties, potentially offering benefits for neurodegenerative diseases. However, further investigation is necessary to understand the mechanisms and potential therapeutic applications .

Decahydroquinoline is a saturated bicyclic compound with the molecular formula C9H17NC_9H_{17}N and a molecular weight of approximately 139.24 g/mol. It is structurally characterized by a quinoline skeleton that has undergone full hydrogenation, resulting in a compound devoid of double bonds. Decahydroquinoline exists in several stereoisomeric forms, including cis and trans configurations, which can influence its chemical behavior and biological activity .

The mechanism of action of DHQ itself is not extensively studied. However, its significance lies in being a structural core for various natural products, particularly alkaloids found in poison dart frogs []. These alkaloids exhibit a range of bioactivities, including neurotoxic and insecticidal effects. The specific mechanism by which these alkaloids exert their effects depends on the individual structure and its interaction with biological targets [].

, primarily involving hydrogenation and dehydrogenation processes. For instance, it can be synthesized through the catalytic hydrogenation of quinoline, where multiple hydrogen atoms are added across the double bonds of the quinoline structure . Additionally, decahydroquinoline can undergo dehydrogenation to revert to quinoline under aerobic conditions, which involves the removal of hydrogen atoms from the saturated structure .

Other notable reactions include:

  • Ring-opening reactions: Decahydroquinoline can be subjected to ring-opening mechanisms in the presence of specific catalysts, such as molybdenum sulfide, leading to the cleavage of C–N bonds .
  • Michael addition reactions: It can also serve as a nucleophile in Michael addition reactions due to its electron-rich nature .

Research indicates that decahydroquinoline and its derivatives exhibit significant biological activities. Some studies have highlighted its potential as an antitumor agent and its effectiveness against certain types of cancer cells. The compound has also been implicated in neuroprotective activities, making it a subject of interest in medicinal chemistry and pharmacology .

Several synthetic routes exist for producing decahydroquinoline, with methods varying based on desired stereochemistry:

  • Catalytic Hydrogenation: The most common method involves the hydrogenation of quinoline using catalysts such as palladium or platinum under elevated pressure and temperature conditions .
  • Total Synthesis: Advanced synthetic strategies have been developed for specific alkaloids derived from decahydroquinoline, involving multiple steps that may include functional group transformations and stereoselective processes .
  • Divergent Synthesis: This approach allows for the synthesis of multiple derivatives from a common intermediate, enhancing efficiency and yield .

Decahydroquinoline finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in cancer treatment and neuroprotection.
  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and fragrances.
  • Material Science: Due to its unique structural properties, it may be utilized in developing novel materials with specific electronic or optical characteristics.

Decahydroquinoline shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
TetrahydroquinolinePartially saturatedContains one double bond; more reactive.
QuinolineAromaticContains multiple double bonds; less saturated.
OctahydroquinolineSaturatedHas fewer hydrogen atoms than decahydroquinoline; different reactivity patterns.
DihydropyridineSaturatedSimilar nitrogen-containing structure; different ring size.

Decahydroquinoline is unique due to its fully saturated structure, which contributes to its stability and distinct reactivity compared to these similar compounds.

Distribution in Dendrobatid and Mantelline Frogs

Decahydroquinoline alkaloids represent one of the most widely distributed classes of amphibian alkaloids, with over 50 documented variants found across multiple frog families [1]. These compounds demonstrate a remarkably broad distribution pattern spanning both Neotropical and Madagascan poison frog lineages, providing compelling evidence for convergent evolution in alkaloid sequestration mechanisms [2].

Dendrobatid Frog Distribution

Within the family Dendrobatidae, decahydroquinoline alkaloids have been identified in numerous genera across Central and South America [3] [4]. The most extensively studied alkaloid, cis-195A, commonly referred to as pumiliotoxin C, serves as the prototypical representative of this class [5]. This compound has been detected in skin extracts from Dendrobates pumilio, Dendrobates auratus, Dendrobates tinctorius, Oophaga pumilio, and Epipedobates tricolor [6] [4].

Dendrobates pumilio from Costa Rica represents one of the richest sources of decahydroquinoline diversity, containing multiple alkaloids including cis-195A, cis-275B, and cis-275B' [3]. Population studies have revealed significant geographic variation in alkaloid profiles, with frogs from different locations exhibiting distinct decahydroquinoline compositions [7]. The stereochemical complexity is particularly notable, with both cis- and trans-fused ring systems documented across different species [3] [4].

Recent research has expanded the known distribution to include previously understudied species. Oophaga granulifera from Costa Rica was found to contain trace amounts of the decahydroquinoline cis-273F [8], while Oophaga sylvatica from Ecuador has been extensively used in experimental studies examining decahydroquinoline sequestration mechanisms [9] [10].

Mantelline Frog Distribution

The presence of decahydroquinoline alkaloids in Madagascan mantelline frogs provides striking evidence for convergent evolution of alkaloid sequestration [11] [2]. Multiple Mantella species, including Mantella madagascariensis, Mantella aurantiaca, Mantella viridis, and Mantella bernhardi, have been found to contain these compounds [11] [12].

Mantella madagascariensis populations show particularly high concentrations of cis-195A, identical to the compound found in Neotropical dendrobatids [11]. This remarkable chemical convergence occurs despite the geographical separation of approximately 12,000 kilometers and millions of years of evolutionary divergence between these frog lineages [2].

The distribution patterns within Madagascar reveal interesting biogeographic correlations. Mantella species from the Ranomafana region consistently show decahydroquinoline alkaloids, with variation in specific alkaloid profiles correlating with local arthropod communities [2]. Recent studies have documented additional alkaloids including iso-217B in Mantella bernhardi, expanding the known chemical diversity within this lineage [13].

Stereochemical Diversity and Regional Variation

The stereochemical complexity of decahydroquinoline alkaloids provides valuable insights into their biosynthetic origins and evolutionary relationships [3]. Both cis- and trans-ring fusion patterns occur, with specific stereochemical preferences varying between species and geographic populations. Dendrobates histrionicus produces predominantly trans-fused decahydroquinolines such as trans-219A and trans-243A, contrasting with the predominantly cis-fused alkaloids found in sympatric Dendrobates auratus [4].

Nuclear magnetic resonance analyses have revealed conformational preferences that distinguish different alkaloid variants [3]. The presence of both nitrogen-endo and nitrogen-exo conformations provides important structural markers for alkaloid identification and classification. These conformational differences correlate with specific substitution patterns at the 2- and 5-positions of the decahydroquinoline ring system [3].

Quantitative Distribution Patterns

Alkaloid concentrations vary dramatically both within and between species. Individual Oophaga pumilio can contain total alkaloid concentrations ranging from 0.1 to over 20 micrograms per milligram of skin dry weight, with decahydroquinolines often representing 10-30% of the total alkaloid content [14]. Geographic variation is particularly pronounced, with some populations showing 100-fold differences in alkaloid concentrations compared to others [15].

Recent advances in analytical methodology have enabled detection of previously unrecognized alkaloids present at trace levels. Ultra-high-performance liquid chromatography coupled with mass spectrometry has revealed the presence of decahydroquinoline alkaloids in species previously thought to lack chemical defenses, suggesting that passive accumulation may be more widespread than previously recognized [16] [17].

Co-occurrence in Myrmicine Ants (Solenopsis species)

The discovery of decahydroquinoline alkaloids in myrmicine ants provided the first direct evidence supporting the dietary sequestration hypothesis for amphibian alkaloids [3] [18]. This breakthrough fundamentally transformed understanding of poison frog chemical ecology by establishing clear arthropod sources for these defensive compounds.

Solenopsis Species Complex

Multiple species within the Solenopsis (Diplorhoptrum) subgenus have been identified as sources of decahydroquinoline alkaloids [18] [3]. The Brazilian species Solenopsis (Diplorhoptrum) sp. from the picea group represents one of the most thoroughly characterized sources, containing a mixture of alkaloids including cis-195A, cis-195J, and the quinolizidine 195C [18].

Worker ants from this Brazilian population contain alkaloids in ratios of approximately 3:1:1 for the major components [18]. Chemical analysis revealed that cis-195A from ants is spectroscopically identical to the compound isolated from frog skin, providing unequivocal evidence for direct dietary transfer [18]. The presence of the structural isomer cis-195J, tentatively assigned as cis-2-methyl-5-propyldecahydroquinoline, demonstrates the biosynthetic diversity within individual ant colonies [18].

Solenopsis (Diplorhoptrum) azteca from Puerto Rico and Costa Rica represents another significant source, with virgin queens containing the alkaloids cis-275B' and trans-275B [3]. These compounds were subsequently identified in dendrobatid frogs from the same geographic regions, establishing clear biogeographic correlations between ant sources and frog alkaloid profiles [3].

Caste-Specific Alkaloid Distribution

The distribution of decahydroquinoline alkaloids within ant colonies shows distinct caste-specific patterns [3] [8]. Virgin queens of Solenopsis (Diplorhoptrum) azteca contain the highest concentrations of these compounds, suggesting potential roles in reproductive biology or colony defense [3]. Worker ants typically show lower but still significant alkaloid concentrations, while males and reproductive individuals display variable patterns depending on species and colony conditions [18].

Recent studies have expanded alkaloid detection to additional ant castes and developmental stages. Carebarella bicolor workers from Panama contain an exceptional diversity of decahydroquinoline alkaloids, including cis- and trans-fused variants of the 269AB type, multiple 269B isomers, and three different 271D isomers [8]. This species represents the first ant documented to contain both decahydroquinoline and histrionicotoxin alkaloids simultaneously, mirroring the co-occurrence pattern typically observed in dendrobatid frogs [8].

Geographic Distribution and Variation

The geographic distribution of alkaloid-containing Solenopsis species spans from Brazil to Puerto Rico, with isolated populations in Central America [18] [3]. This distribution correlates closely with the known ranges of alkaloid-containing dendrobatid frogs, supporting the dietary acquisition hypothesis [19] [20].

Chemical variation between geographically separated ant populations provides insights into local biosynthetic capabilities and environmental influences. Brazilian Solenopsis populations produce different alkaloid profiles compared to Central American populations, with specific compounds varying in both structure and relative abundance [18] [3]. These differences likely reflect local genetic variation, environmental conditions, or dietary influences affecting ant alkaloid biosynthesis.

Alkaloid Biosynthesis in Ants

The biosynthetic mechanisms underlying decahydroquinoline production in ants remain incompletely understood, but evidence suggests involvement of polyketide pathways [21] [22]. The structural diversity observed within individual colonies indicates sophisticated enzymatic machinery capable of generating multiple related compounds simultaneously [18].

Isotopic labeling studies and feeding experiments with ant colonies could provide valuable insights into precursor molecules and biosynthetic intermediates. The presence of both saturated and unsaturated side chains in different alkaloid variants suggests flexible enzymatic systems capable of modifying common precursor molecules [3].

Ecological Implications

The ecological functions of decahydroquinoline alkaloids in ant colonies extend beyond their role as frog dietary sources [23]. These compounds likely serve defensive functions against ant predators, parasites, or competing arthropods [24]. The antimicrobial properties documented for several decahydroquinoline alkaloids suggest potential roles in colony hygiene and disease prevention [25].

The evolutionary pressures maintaining alkaloid production in ant populations remain to be fully elucidated. Given the metabolic costs associated with alkaloid biosynthesis, these compounds must provide significant fitness benefits to ant colonies. Understanding these selective pressures will provide important context for evaluating the evolutionary dynamics of the ant-frog alkaloid transfer system.

Dietary Sequestration Hypothesis in Amphibian-Alkaloid Relationships

The dietary sequestration hypothesis represents one of the most significant paradigm shifts in amphibian chemical ecology, fundamentally altering understanding of how complex chemical defenses evolve and are maintained in vertebrate systems [26] [20]. This hypothesis proposes that poison frogs acquire their alkaloid defenses entirely through consumption of alkaloid-containing arthropods, with no endogenous biosynthetic contribution [27] [28].

Historical Development and Evidence

The dietary sequestration hypothesis emerged from observations that captive-raised dendrobatid frogs completely lack alkaloids when fed alkaloid-free diets [29] [20]. Initial studies by Daly and colleagues in the 1990s demonstrated that frogs raised on crickets and fruit flies in laboratory conditions showed no detectable alkaloids in their skin secretions [30]. Conversely, frogs fed alkaloid-containing arthropods rapidly accumulated these compounds in their skin glands [31].

Controlled feeding experiments provided definitive evidence for dietary acquisition [32] [31]. When captive Dendrobates auratus were fed the synthetic alkaloid decahydroquinoline iso-223F, the compound appeared unchanged in skin extracts within days [31]. Similarly, feeding experiments with pumiliotoxin 251D demonstrated efficient accumulation and, in some species, stereoselective hydroxylation to the more potent allopumiliotoxin 267A [32].

The discovery of identical alkaloids in microsympatric ants and frogs provided crucial supporting evidence [18] [2]. Chemical analysis revealed that alkaloid structures, stereochemistry, and isotopic signatures were indistinguishable between arthropod sources and frog skin extracts, strongly supporting direct dietary transfer rather than convergent biosynthesis [3] [19].

Molecular Mechanisms of Sequestration

Recent advances in molecular biology have begun to elucidate the physiological mechanisms underlying alkaloid sequestration [29] [33]. Protein expression studies reveal that alkaloid exposure triggers significant changes in gene expression patterns across multiple tissues, including upregulation of transport proteins, cytochrome P450 enzymes, and immune system components [9] [34].

The identification of alkaloid-binding globulin (ABG), a member of the serpin protein family, represents a major breakthrough in understanding alkaloid transport mechanisms [29]. This approximately 50 kilodalton plasma protein binds multiple alkaloid classes and regulates their bioavailability in circulation [29]. ABG shows sequence and structural homology to mammalian hormone carriers, suggesting convergent evolution of small molecule transport systems [29].

Alkaloid sequestration involves complex pharmacokinetic processes including absorption, distribution, metabolism, and storage [35] [36]. Recent studies demonstrate that dendrobatid frogs can rapidly accumulate alkaloids within four days of exposure, with highest concentrations achieved in skin granular glands where defensive compounds are stored [35]. The efficiency of this process varies between species, with defended lineages showing enhanced uptake compared to undefended relatives [16] [17].

Passive Accumulation and Evolutionary Intermediates

Recent research has revealed that alkaloid accumulation exists on a continuum rather than as a binary defended versus undefended state [16] [17]. Many supposedly non-toxic dendrobatid species show measurable alkaloid levels when analyzed with sensitive analytical methods [16]. This phenomenon, termed passive accumulation, represents an evolutionary intermediate between complete alkaloid absence and active sequestration [17].

Passive accumulation differs from active sequestration in lacking specialized transport and storage mechanisms [17]. Instead, alkaloids accumulate through standard pharmacokinetic processes without enhanced uptake or retention systems [16]. This finding suggests that the evolution of chemical defense involved gradual enhancement of pre-existing physiological capabilities rather than de novo acquisition of entirely novel mechanisms [17].

The passive accumulation model provides important insights into the evolutionary origins of alkaloid sequestration [17]. All dendrobatid lineages examined, including those considered undefended, consume ants and mites known to contain alkaloids [16]. The presence of low-level alkaloid accumulation in these species suggests that dietary exposure alone is insufficient to explain the evolution of chemical defense [17].

Comparative Analysis Across Lineages

Comparative studies across poison frog lineages reveal both conserved and divergent aspects of alkaloid sequestration [2] [29]. The independent evolution of alkaloid accumulation in dendrobatid, mantelline, and bufonid lineages demonstrates the strong selective advantages of acquired chemical defense [2]. However, the molecular mechanisms underlying sequestration show both similarities and differences between lineages [29].

Mantella species from Madagascar show alkaloid-binding activity distinct from that observed in dendrobatid species, suggesting independent evolution of transport mechanisms [29]. Similarly, alkaloid metabolism patterns vary between lineages, with some species capable of extensive alkaloid modification while others sequester compounds unchanged [32] [37].

Environmental and Ecological Factors

The effectiveness of dietary sequestration depends critically on the availability of alkaloid-containing arthropods in natural environments [38] [15]. Geographic variation in alkaloid profiles correlates strongly with local arthropod community composition [13] [38]. Areas with greater ant and mite diversity typically support frog populations with more diverse alkaloid arsenals [2].

Climate change and habitat modification may significantly impact alkaloid sequestration by altering arthropod community structure [15]. Deforestation and agricultural conversion reduce the abundance of specialized leaf-litter arthropods that serve as alkaloid sources [38]. These changes could compromise the chemical defenses of poison frog populations, potentially affecting their survival and reproductive success [15].

Future Research Directions

The dietary sequestration hypothesis continues to generate new research questions and experimental approaches [17]. Key areas for future investigation include the molecular evolution of alkaloid-binding proteins, the genetic basis of alkaloid resistance mechanisms, and the ecological factors governing alkaloid availability in natural environments [29] [17].

Advances in metabolomics and proteomics offer new opportunities to understand alkaloid sequestration at unprecedented resolution [10] [34]. These approaches may reveal previously unrecognized alkaloid modifications, transport pathways, and storage mechanisms [39]. Integration of these molecular approaches with ecological field studies will provide comprehensive understanding of how dietary sequestration functions in natural populations [17].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2051-28-7
767-92-0
10343-99-4

Wikipedia

Decahydroquinoline
Cis-decahydroquinoline
Trans-decahydroquinoline

General Manufacturing Information

Quinoline, decahydro-: ACTIVE

Dates

Last modified: 08-15-2023

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